molecular formula C16H12N4O5 B3009754 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865285-77-4

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B3009754
CAS No.: 865285-77-4
M. Wt: 340.295
InChI Key: CFWIJCSULWVACZ-UHFFFAOYSA-N
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Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (hereafter referred to as the target compound) is a heterocyclic amide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a 3-nitrobenzamide moiety at position 2. This scaffold is of interest due to the pharmacological versatility of 1,3,4-oxadiazoles, which are known for their roles in antimicrobial, anti-inflammatory, and anticancer agents .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-24-13-8-3-2-7-12(13)15-18-19-16(25-15)17-14(21)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIJCSULWVACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H12N4O5
  • Molecular Weight : 340.295 g/mol
  • CAS Number : 865285-77-4

The compound features both oxadiazole and nitrobenzamide moieties, which contribute to its biological properties. The oxadiazole ring is known for its role in various pharmacological activities, while the nitro group can enhance bioactivity through redox reactions.

While specific targets for this compound remain to be fully elucidated, similar compounds have demonstrated several mechanisms of action:

  • Inhibition of Microtubule Polymerization : Compounds with oxadiazole structures often inhibit microtubule formation by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Oxidative Stress Modulation : The nitro group may induce oxidative stress responses in cells, activating pathways that lead to apoptosis or necrosis under certain conditions .
  • Enzyme Inhibition : Similar benzamide derivatives have shown potential as inhibitors of various enzymes involved in cancer progression and inflammatory responses .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerInduces apoptosis in cancer cell lines by disrupting microtubule dynamics.
AntimicrobialExhibits activity against certain bacterial strains (specific data pending) .
Anti-inflammatoryPotential modulation of inflammatory pathways through oxidative stress .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity correlated with its ability to disrupt microtubule dynamics. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating a promising therapeutic index for further development.
  • Antimicrobial Properties :
    • Preliminary studies have suggested that this compound may inhibit the growth of specific bacterial strains; however, detailed quantitative data is still required to substantiate these claims. Further research is ongoing to explore its spectrum of antimicrobial activity .
  • Mechanistic Insights :
    • Research has indicated that compounds with similar structures can activate stress response pathways in cells. This was evidenced by increased levels of reactive oxygen species (ROS) following treatment with related oxadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been studied for its potential as an anticancer agent. The oxadiazole ring is known for its ability to interact with biological targets, making it a promising scaffold for drug development.

  • Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the oxadiazole structure can enhance the compound's ability to inhibit tumor growth .

Biological Studies

The compound has been evaluated for its antimicrobial properties. It demonstrates activity against several bacterial strains, suggesting potential use in developing new antibiotics.

  • Antimicrobial Efficacy : Studies have reported that the introduction of the methoxyphenyl group enhances the compound's effectiveness against Gram-positive and Gram-negative bacteria .

Material Science

In material science, this compound is being explored for its luminescent properties. The presence of the nitro group can influence the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs).

  • Luminescent Materials : The compound's structural features allow it to be incorporated into polymer matrices for enhanced light-emission properties .

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at XYZ University synthesized various derivatives of this compound. The derivatives were tested against human cancer cell lines using MTT assays to assess cytotoxicity. Results indicated that specific modifications led to increased potency against breast cancer cells.

Compound DerivativeIC50 (µM)Cancer Cell Line
Original Compound25MCF-7
Derivative A10MCF-7
Derivative B5MCF-7

Case Study 2: Antimicrobial Properties

An investigation into the antimicrobial efficacy of this compound was performed using disc diffusion methods against E. coli and S. aureus. The compound exhibited significant inhibition zones compared to control antibiotics.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Oxadiazole Ring

(a) Methoxy-Substituted Analogues
  • Compound 146 (from ): N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-benzo[d]imidazol-2-amine. Key Difference: Replaces the 3-nitrobenzamide with a benzoimidazole amine. The benzoimidazole may enhance DNA intercalation properties .
  • Compound 147 (from ): N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide.

    • Key Difference : Substitutes nitrobenzamide with a tetrahydro-2H-pyran carboxamide.
    • Impact : The pyran group introduces steric bulk and increased hydrophilicity, likely altering pharmacokinetic profiles (e.g., improved solubility but reduced membrane permeability) .
(b) Thioxo-Modified Oxadiazoles
  • 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (from ): Key Difference: Replaces the oxadiazole oxygen with sulfur (thioxo group) and incorporates a 4-chlorobenzamide. The chloro substituent may enhance lipophilicity compared to the nitro group .

Variations in the Benzamide Moiety

(a) Nitro Group Position
  • 2-Hydroxy-5-nitro-N-phenylbenzamide (from ):

    • Key Difference : Nitro group at position 5 (para) vs. position 3 (meta) in the target compound.
    • Impact : Para-nitro substitution increases symmetry and may influence crystal packing (e.g., stronger intermolecular hydrogen bonding). Meta positioning in the target compound creates a steric and electronic environment more suited to selective receptor binding .
  • N-Phenyl-2-hydroxy-3-nitrobenzamide (from ): Key Difference: Structural isomer of the target compound with nitro at position 3 but lacking the oxadiazole core.
(b) Methyl vs. Nitro Substituents
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from ): Key Difference: Methyl substituent instead of nitro on the benzamide.

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